
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research due to its ability to selectively inhibit the activity of a protein called SMYD2. SMYD2 is a lysine methyltransferase that plays an important role in various cellular processes, including gene expression, cell proliferation, and differentiation.
Aplicaciones Científicas De Investigación
Conversion to Sustainable Products
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from plant biomass, are identified as versatile reagents or platform chemicals. These compounds can potentially replace non-renewable hydrocarbon sources in the chemical industry. Recent advances in synthesizing HMF from plant feedstocks have opened prospects for its use in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. This broad application spectrum underscores the potential of furan derivatives as major sources of carbon and hydrogen for future chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Solvent Selection in Biomass Conversion
The valorization of sugars from lignocellulosic biomass into chemicals like 5-HMF and furfural has gained interest. Biphasic dehydration of sugars to these chemicals, using a carefully selected solvent, is critical for enhancing productivity and avoiding undesired side reactions. The selection of environmentally friendly solvents is emphasized for their performance and downstream processing implications (Esteban, Vorholt, & Leitner, 2020).
Biocatalytic Valorization
Biocatalysis presents an alternative method for the synthetic modification of inherently unstable furans. Despite challenges due to their instability, enzymes offer high selectivity under mild reaction conditions. Various biocatalytic transformations applied to furans have been explored, showing promise in biodetoxification, selective syntheses, and solvent-free esterifications (Domínguez de María & Guajardo, 2017).
Health Implications
Furan fatty acids, derivatives of furan compounds, show potential health benefits, including antioxidant and anti-inflammatory activities. However, the health implications of their metabolites, such as CMPF, are still under investigation, with studies showing varied effects on diabetes and renal health. This suggests a need for further research to clarify the health impacts of furan derivatives (Xu, Sinclair, Faiza, Li, Han, Yin, & Wang, 2017).
Catalytic Conversion Processes
Homogeneous catalytic systems for converting biomass-derived sugars into furfural and HMF have been extensively studied. The development of efficient catalysts based on the understanding of catalytic mechanisms is crucial for the selective hydrothermal conversion of biomass into furan products. Future research aims at scaling up these processes for commercial applications, focusing on the recyclability and economic feasibility of the reaction systems (Zhao, Lu, Xu, Zhu, & Wang, 2021).
Propiedades
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23-14-5-3-2-4-12(14)18-16(21)15(20)17-8-6-13(19)11-7-9-22-10-11/h2-5,7,9-10,13,19H,6,8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCMSUMBJXMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

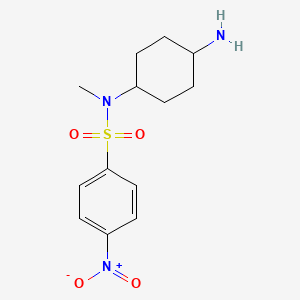

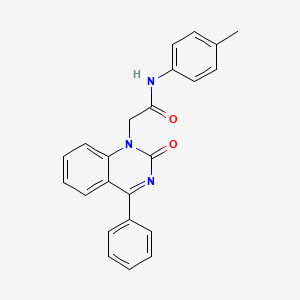
![N-(4-morpholin-4-ylbenzyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2450796.png)
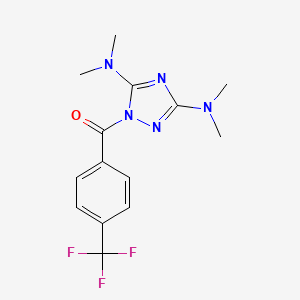
![Ethyl 6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450800.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2450801.png)
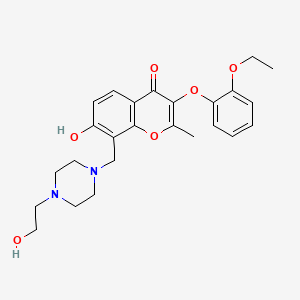
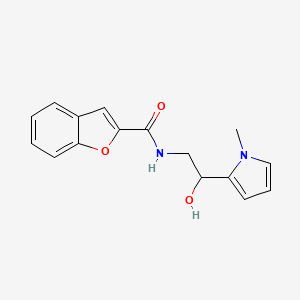
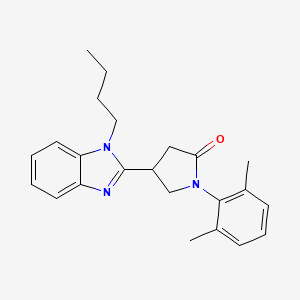
![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)
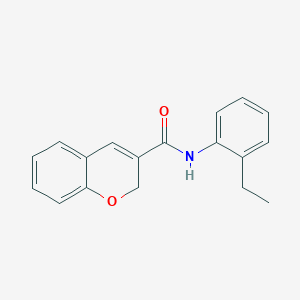
![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)
